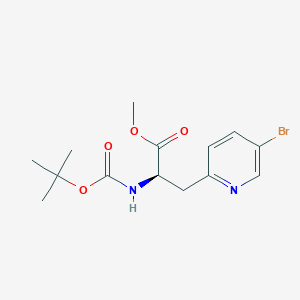

(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS RN: 1391465-94-3) is a chiral organic compound with the molecular formula C₁₄H₁₉BrN₂O₄ and a molecular weight of 359.22 g/mol . Its structure features:

- An (R)-configured amino acid backbone with a methyl ester group.

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, commonly used in peptide synthesis to prevent undesired side reactions .

Storage and Handling: The compound is stored sealed in dry conditions at 2–8°C to preserve stability .

Properties

IUPAC Name |

methyl (2R)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(12(18)20-4)7-10-6-5-9(15)8-16-10/h5-6,8,11H,7H2,1-4H3,(H,17,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOJIOILNSLTLC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Mediated Coupling of Bromopyridine and Amino Acrylate

A high-yielding method involves radical-initiated coupling between 5-bromo-2-pyridyl derivatives and chiral amino acrylates. Adapted from the synthesis of heteroaryl amino acids, this approach uses 2-bromo-5-methylpyridine and methyl 2-(di(tert-butoxycarbonyl)amino)acrylate under photoredox conditions:

Procedure :

-

Reactants : 5-Bromo-2-iodopyridine (1.02 mmol), methyl (R)-2-aminopropanoate (1.1 equiv)

-

Conditions : Pr(ONO)₂ (1.5 equiv) in tetrahydrofuran (THF), 25°C, 12 h under N₂

The radical mechanism bypasses traditional nucleophilic aromatic substitution limitations, enabling regioselective C–C bond formation at the pyridine’s 2-position. Subsequent hydrogenation reduces the acrylate to the propanoate, preserving the (R)-configuration.

Lithiation-Borylation for Pyridine Functionalization

An alternative route employs lithiation of 5-bromo-2-pyridyl precursors, followed by trapping with electrophilic esters:

Procedure :

-

Reactants : tert-Butyl (5-bromopyridin-2-yl)carbamate (3.67 mmol), methyl (R)-2-aminopropanoate

-

Conditions : n-BuLi (1.6 M in hexanes, −78°C), triisopropyl borate (1.5 equiv), THF

This method, while lower-yielding, avoids radical intermediates and is scalable for gram-quantity production.

Boc Protection of the Amino Group

Stepwise Protection Using Boc Anhydride

Post-coupling, the amino group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O):

Procedure :

-

Reactants : Crude amine intermediate (1.0 equiv), Boc₂O (1.1 equiv)

-

Conditions : Dichloromethane (DCM), triethylamine (3.0 equiv), 0°C → rt, 18 h

The Boc group enhances solubility for chromatographic purification (20–30% ethyl acetate/hexanes).

Stereochemical Control and Resolution

Chiral Pool Strategy

Starting from enantiomerically pure amino acids ensures retention of configuration:

Example :

Kinetic Resolution via Enzymatic Hydrolysis

For racemic intermediates, lipase-mediated hydrolysis achieves enantiomeric excess >99%:

Conditions :

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Racemic methyl ester (10 mM), phosphate buffer (pH 7.0), 37°C

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow systems improves efficiency:

System Parameters :

Crystallization Optimization

Final product purification via anti-solvent crystallization:

Conditions :

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Bromine Displacement Side Reactions

The 5-bromo substituent may undergo unintended nucleophilic substitution:

Solutions :

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:

Oxidation: The bromopyridine moiety can be oxidized to form pyridine N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex molecules. Its bromopyridine moiety is particularly useful in cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

Structural and Functional Differences

Substituent Effects

- Bromopyridinyl vs. Hydroxypyridinyl: The bromine atom in the target compound enhances electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions. Synthesis of the hydroxyl variant (Compound 2) employs iridium photocatalysis and Hantzsch ester, achieving 91% yield, suggesting milder conditions compared to traditional bromination methods .

Indole vs. Pyridine Core :

- The (S)-configuration contrasts with the target compound’s (R)-stereochemistry, which could influence chiral recognition in biological systems .

Protecting Group Variations

- Single vs.

Thermal and Chemical Stability

- Melting Points :

- Storage Conditions :

- The target compound requires 2–8°C storage , while the indole derivative (Compound 3) demands an inert atmosphere , reflecting sensitivity to oxidation .

Biological Activity

(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate, with the molecular formula C14H19BrN2O4 and a molecular weight of approximately 359.22 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a bromopyridine moiety and a tert-butoxycarbonyl (Boc) group, suggests potential applications in various biological contexts, particularly in cancer treatment and as a biochemical probe.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H19BrN2O4 |

| Molecular Weight | 359.22 g/mol |

| CAS Number | 1391465-94-3 |

| SMILES | CC(C)(C)OC(=O)NC@HC(=O)OC |

| InChI | InChI=1S/C14H19BrN2O4/c1-14(2,3)20-13(18)11(12(17)19-4)7-10-6-5-9(15)8-16-10/h5-6,8,11H,7H2,1-4H3 |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of key proteins involved in cancer cell proliferation. Specifically, it has been shown to inhibit HSET (KIFC1), a kinesin motor protein essential for centrosome clustering in cancer cells. This inhibition can lead to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division.

Case Study : In vitro assays demonstrated that this compound exhibited micromolar inhibition of HSET activity. Subsequent structure-activity relationship (SAR) studies revealed that modifications to the bromopyridine ring significantly affected its potency against HSET, emphasizing the importance of specific structural features for biological activity .

The mechanism by which this compound exerts its effects involves competitive inhibition of ATP binding to HSET. This was confirmed through biochemical assays that measured the IC50 values, indicating a strong selectivity for HSET over other mitotic kinesins like Eg5.

| Compound | IC50 (nM) | Selectivity Ratio (HSET/Eg5) |

|---|---|---|

| This compound | 200 | >50 |

| Control Compound | 1500 | - |

Safety and Toxicology

Safety assessments indicate that while the compound shows promise as a therapeutic agent, it also presents certain hazards. Hazard statements include:

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

Appropriate safety measures should be taken during handling and experimentation .

Future Directions

Given its promising biological activity, future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- SAR Exploration : Further modifications to the compound's structure may enhance its potency and selectivity for HSET.

- Combination Therapies : Investigating its potential in combination with other anticancer agents to improve therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate?

- Methodological Answer : The synthesis can be optimized via photoredox catalysis. For example, a protocol using [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) as a catalyst with Hantzsch ester (1.5 equiv) in THF/H₂O achieved 91% yield under visible light irradiation at room temperature. Flash column chromatography (50–75% ethyl acetate/hexanes) is recommended for purification . Lower yields (e.g., 11.1%) in related compounds highlight the importance of solvent selection (e.g., dichloromethane for deprotection steps) and inert atmospheres (argon) .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

- Methodological Answer : Enantiomeric purity is preserved using chiral auxiliaries or asymmetric catalysis. For instance, tert-butoxycarbonyl (Boc) protection of the amino group stabilizes intermediates against racemization. Stereochemical validation via NMR (e.g., NOESY) and chiral HPLC is critical, as demonstrated in analogs like (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate .

Q. What characterization techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify key signals (e.g., Boc-group tert-butyl at δ 1.4 ppm, pyridine protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₄H₁₈BrN₂O₄⁺: 379.03) .

- Melting Point : Decomposition temperatures (e.g., 163°C in analogs) indicate thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar bromopyridine derivatives?

- Methodological Answer : Yield discrepancies often arise from substrate-specific reactivity. For example, microwave-assisted Suzuki coupling (140°C, 2 min) improved yields in 5-bromo-4-methylpyridine synthesis , whereas traditional heating led to side reactions. Systematic screening of catalysts (e.g., Pd vs. Ir) and stoichiometric ratios (e.g., 2.0 equiv of boronic ester) is advised .

Q. What strategies address regioselectivity challenges during bromopyridine functionalization?

- Methodological Answer : Directed ortho-metalation using Boc-protected amines can enhance regioselectivity. In analogs, bromine at the 5-position of pyridine directs cross-coupling reactions to the 2-position, as seen in tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate synthesis . Computational modeling (DFT) of transition states may further predict reactive sites .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group is stable in mild acids (e.g., TFA in dichloromethane) but cleaved under strong acidic conditions (e.g., HCl in dioxane). Deprotection studies on methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate showed complete Boc removal with LiOH in THF/H₂O (3:2), preserving the ester group .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyridine ring, identifying the 5-bromo site as electrophilic. Molecular docking studies with enzymes (e.g., kinases) can also predict bioactivity, as applied to tert-butylcarbamate-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.